Azetidin-3-yl dimethylcarbamate
Overview
Description
Azetidin-3-yl dimethylcarbamate is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azetidin-3-yl dimethylcarbamate is a derivative of azetidinone . Azetidinones are known for their wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . They are potent mechanism-based inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . Therefore, these enzymes can be considered as the primary targets of this compound.
Mode of Action
Azetidinones, in general, are known to inhibit their target enzymes, which leads to various biological effects .
Biochemical Pathways
Given the wide range of biological activities exhibited by azetidinones, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
The molecular weight of this compound is 18063 , which is within the optimal range for oral bioavailability
Result of Action
Given the wide range of biological activities exhibited by azetidinones, it can be inferred that the compound might have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, leading to prolonged neurotransmission. This interaction is characterized by the formation of a covalent bond between the carbamate group of the compound and the serine residue in the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the increased levels of acetylcholine due to acetylcholinesterase inhibition can enhance synaptic transmission and improve cognitive functions. Excessive accumulation of acetylcholine can lead to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, convulsions, and even paralysis. In non-neuronal cells, this compound can affect cellular metabolism by altering the balance of acetylcholine, which is involved in various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable carbamylated enzyme complex. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. The binding interaction is primarily driven by the formation of a covalent bond between the carbamate group of this compound and the serine residue in the active site of acetylcholinesterase. This covalent modification results in the irreversible inhibition of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of dimethylamine and azetidin-3-ol. Long-term exposure to this compound can result in sustained inhibition of acetylcholinesterase, which may lead to prolonged cholinergic effects. In in vitro studies, the compound has been shown to maintain its inhibitory activity for several hours, while in in vivo studies, the effects can last for several days depending on the dosage and route of administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve memory retention by increasing acetylcholine levels. At higher doses, it can cause toxic effects such as muscle twitching, convulsions, and respiratory distress. The threshold for these adverse effects depends on the species and the route of administration. In rodent models, doses above 10 mg/kg have been associated with significant toxicity, while lower doses (1-5 mg/kg) have shown beneficial effects on cognitive functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase. The compound is metabolized by hydrolysis, resulting in the formation of dimethylamine and azetidin-3-ol. These metabolites can be further processed by liver enzymes and excreted in the urine. The inhibition of acetylcholinesterase by this compound can also affect other metabolic pathways that involve acetylcholine, such as those related to energy production and neurotransmitter synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is also distributed to peripheral tissues, where it can interact with acetylcholinesterase in non-neuronal cells. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its effects on acetylcholinesterase can influence the activity of other enzymes and proteins within the cytoplasm, leading to changes in cellular metabolism and signaling pathways .
Properties
IUPAC Name |
azetidin-3-yl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8(2)6(9)10-5-3-7-4-5/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJBRITXFDOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.